molecular formula C12H15NSSi B14655777 Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- CAS No. 51459-67-7

Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-

Cat. No.: B14655777
CAS No.: 51459-67-7
M. Wt: 233.41 g/mol
InChI Key: ODBVOPDAZCWKJP-UHFFFAOYSA-N
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Description

Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is an organic compound that features a pyridine ring substituted with a 2-thienyl group, which in turn is substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the desired product under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, influencing the reactivity and stability of the compound. The pyridine and thienyl rings contribute to the compound’s overall electronic properties, affecting its behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)pyridine
  • 2,4,6-Collidine
  • Vinyltrimethoxysilane
  • 4-Methylpyridine
  • Trimethylsilylacetylene
  • 2,6-Lutidine
  • 2,3,5-Collidine

Uniqueness

Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is unique due to the presence of both a pyridine ring and a thienyl ring, along with the trimethylsilyl group. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

51459-67-7

Molecular Formula

C12H15NSSi

Molecular Weight

233.41 g/mol

IUPAC Name

trimethyl-(5-pyridin-2-ylthiophen-2-yl)silane

InChI

InChI=1S/C12H15NSSi/c1-15(2,3)12-8-7-11(14-12)10-6-4-5-9-13-10/h4-9H,1-3H3

InChI Key

ODBVOPDAZCWKJP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)C2=CC=CC=N2

Origin of Product

United States

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